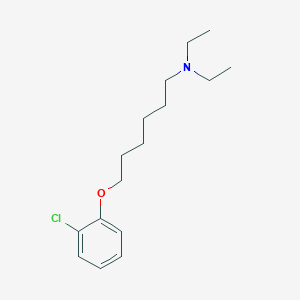![molecular formula C20H24N2O2S B5111846 4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide, commonly known as BECB, is a chemical compound with potential applications in scientific research. This compound is a member of the carbonothioylbenzamide family of compounds, which have been studied for their biological activities. In
Wirkmechanismus
The mechanism of action of BECB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, BECB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BECB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant activities, BECB has been shown to have antifungal and antibacterial activities. Additionally, BECB has been shown to affect the expression of certain genes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BECB is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, BECB is relatively easy to synthesize and purify, making it a good candidate for further research. However, one limitation of BECB is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BECB. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BECB and to identify its molecular targets. Finally, studies are needed to optimize the synthesis and purification methods for BECB to improve its effectiveness as a research tool.
Synthesemethoden
The synthesis of BECB involves the reaction of 4-butoxybenzoyl chloride with 4-ethylphenylthiourea in the presence of a base. The resulting product is then treated with hydrochloric acid to yield BECB. This synthesis method has been reported in several research articles and has been shown to yield high purity BECB.
Wissenschaftliche Forschungsanwendungen
BECB has been studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that BECB can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BECB has been shown to have anti-inflammatory and antioxidant activities, which could make it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
4-butoxy-N-[(4-ethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-5-14-24-18-12-8-16(9-13-18)19(23)22-20(25)21-17-10-6-15(4-2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGDPQZSAUDXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)


![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
